4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine
Description
4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with substituents at positions 2 (ethyl), 4 (chlorine), and 7 (methyl). Its molecular formula is C₉H₉ClN₂S, with a molecular weight of 212.70 g/mol (calculated from structural data) . This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting diseases such as non-small cell lung cancer (NSCLC) .
Properties
IUPAC Name |
4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-3-6-11-7-5(2)4-13-8(7)9(10)12-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWCQBKHSLIARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)Cl)SC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388056-60-7 | |
| Record name | 4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization and Ring-Opening: The thieno[3,2-d]pyrimidine core can undergo cyclization or ring-opening reactions depending on the reagents and conditions used.
Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related thieno[3,2-d]pyrimidine derivatives and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Reactivity: Dichloro derivatives (e.g., 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine) exhibit higher reactivity at position 2, enabling sequential substitutions .
- Stability: Trifluoromethyl groups (e.g., 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine) enhance metabolic stability due to fluorine’s electronegativity .
Biological Activity
4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources and research findings.
Chemical Structure
The molecular formula of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine is represented as follows:
- Chemical Formula : C_9H_10ClN_3S
- Molecular Weight : Approximately 213.71 g/mol
The structure features a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and ethyl and methyl groups at the 2 and 7 positions, respectively. This unique arrangement contributes to its biological properties.
Synthesis
The synthesis of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of Thienopyrimidine Core : Utilizing thioketones and appropriate amines.
- Chlorination : Introducing the chlorine substituent through electrophilic substitution.
- Alkylation : Adding ethyl and methyl groups via alkylation reactions.
Antimicrobial Properties
Research indicates that 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | 0.83 µM |
The compound shows selective action against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in DNA replication and repair, such as DNA gyrase .
The biological activity of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to critical enzymes such as DNA gyrase and MurD, disrupting bacterial cell division .
- Membrane Disruption : It may compromise bacterial cell membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study reported that derivatives including 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine demonstrated lower MIC values compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In a cytotoxicity assay involving human keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3), the compound showed promising results with lower toxicity profiles compared to existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
